
(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]boronic acid: is a boronic acid derivative that has gained significant attention in the field of organic chemistry Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, including the Suzuki-Miyaura coupling reaction
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]boronic acid typically involves the following steps:
Formation of the Boronic Acid Moiety: The boronic acid group can be introduced using phenylmagnesium bromide and trimethyl borate, followed by hydrolysis to yield the boronic acid.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is commonly introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Ethoxy Linkage Formation: The ethoxy linkage can be formed through nucleophilic substitution reactions involving appropriate ethoxy precursors.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to corresponding alcohols or hydrocarbons.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Bioconjugation: Utilized in the labeling and modification of biomolecules.
Medicine:
Drug Development:
Diagnostics: Used in the design of diagnostic tools and assays.
Industry:
Wirkmechanismus
The mechanism of action of [4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various biochemical applications . The compound can also participate in catalytic cycles, facilitating the formation of carbon-carbon bonds in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacks the additional functional groups.
4-tert-Butylphenylboronic Acid: Similar structure but without the ethoxy linkage and Boc group.
2-(Benzyloxycarbonylamino)ethylboronic Acid: Contains a benzyloxycarbonyl group instead of the Boc group.
Uniqueness:
Functional Groups:
Versatility: The compound’s structure allows for diverse chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C13H20BNO5 |
|---|---|
Molekulargewicht |
281.11 g/mol |
IUPAC-Name |
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO5/c1-13(2,3)20-12(16)15-8-9-19-11-6-4-10(5-7-11)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
IDVNQBCKTLXLSH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)OCCNC(=O)OC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


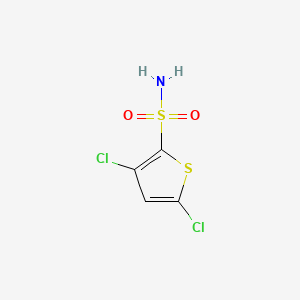
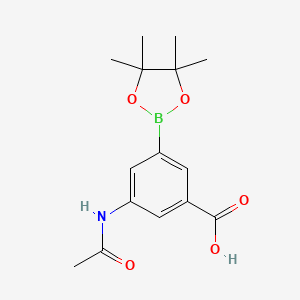
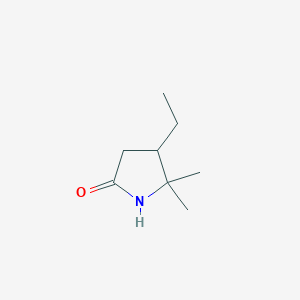
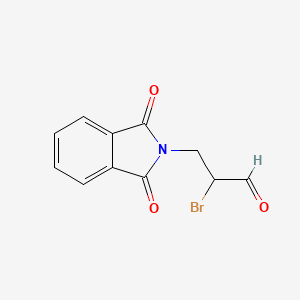
![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
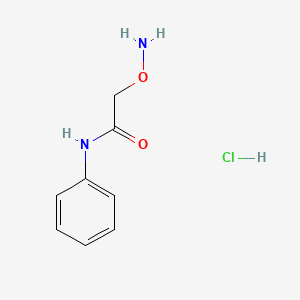
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)
![{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)
![Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)

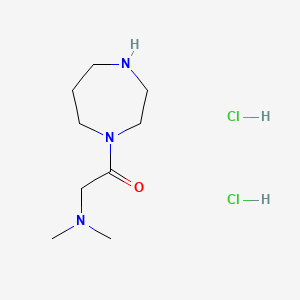
![3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
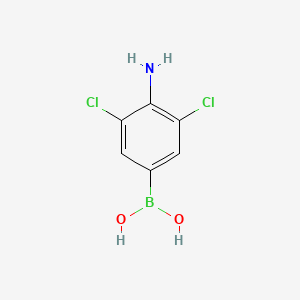
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B13465784.png)
